molecular formula C17H16BrNO4 B12452038 4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate

4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate

Cat. No.: B12452038
M. Wt: 378.2 g/mol
InChI Key: SXLCWIVJGJEHEY-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C17H16BrNO4. It is a derivative of benzoic acid and contains both bromine and nitro functional groups, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 4-amino-2-isopropyl-5-methylphenyl 4-nitrobenzoate.

    Oxidation: Formation of 4-Bromo-2-carboxy-5-methylphenyl 4-nitrobenzoate.

Scientific Research Applications

4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-isopropyl-5-methylphenol: A precursor in the synthesis of 4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate.

    4-Nitrobenzoic Acid: Another precursor used in the esterification step.

    2-Isopropyl-5-methylphenol: The starting material for the synthesis.

Uniqueness

This compound is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

(4-bromo-5-methyl-2-propan-2-ylphenyl) 4-nitrobenzoate

InChI

InChI=1S/C17H16BrNO4/c1-10(2)14-9-15(18)11(3)8-16(14)23-17(20)12-4-6-13(7-5-12)19(21)22/h4-10H,1-3H3

InChI Key

SXLCWIVJGJEHEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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